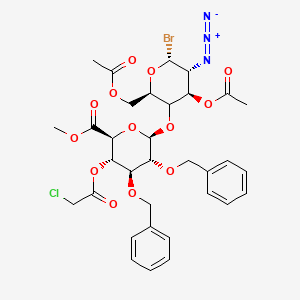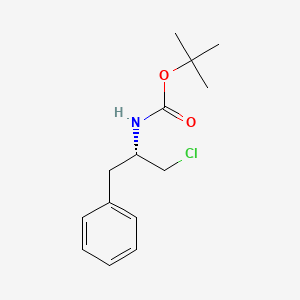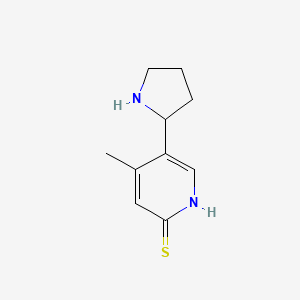
methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a multifaceted structure. This compound features multiple functional groups, including azido, acetoxy, benzyloxy, and chloroacetoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of Functional Groups: Various functional groups such as azido, acetoxy, and benzyloxy are introduced through reactions like nucleophilic substitution, esterification, and protection/deprotection steps.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Biology
In biological research, the azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- **this compound
Uniqueness
The presence of multiple functional groups in this compound provides a unique combination of reactivity and functionality, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C33H37BrClN3O13 |
|---|---|
Poids moléculaire |
799.0 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C33H37BrClN3O13/c1-18(39)44-17-22-25(26(47-19(2)40)24(37-38-36)31(34)48-22)50-33-30(46-16-21-12-8-5-9-13-21)27(45-15-20-10-6-4-7-11-20)28(49-23(41)14-35)29(51-33)32(42)43-3/h4-13,22,24-31,33H,14-17H2,1-3H3/t22-,24-,25?,26-,27+,28+,29+,30-,31+,33-/m1/s1 |
Clé InChI |
FNSHQEXTWSPCDR-RGECWJFWSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1C([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)
![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)

